1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

Catalog No.
S14031300
CAS No.
M.F
C11H17Cl2N3
M. Wt
262.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

Product Name

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

IUPAC Name

1-(2H-indazol-3-yl)butan-2-amine;dihydrochloride

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

InChI

InChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H

InChI Key

JAJORGWMCISMQR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride (CAS 53374-75-7) is a specialized heterocyclic building block and a direct indazole bioisostere of the classic indole-based alpha-ethyltryptamine (AET). In pharmaceutical procurement and medicinal chemistry, this compound is primarily utilized to synthesize metabolically robust nitrogen-containing heterocycles, particularly when targeting central nervous system (CNS) receptors or kinase domains [1]. By substituting the traditional indole core with an indazole scaffold, researchers achieve enhanced resistance to monoamine oxidase (MAO) degradation and improved chemical stability against auto-oxidation. The dihydrochloride salt form ensures predictable aqueous solubility and handling, making it a highly reliable precursor for high-throughput screening libraries, structure-activity relationship (SAR) campaigns, and advanced preclinical development workflows [2].

Attempting to substitute 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride with its more common indole counterpart (1-(1H-indol-3-yl)butan-2-amine) introduces critical liabilities in both synthetic and biological workflows. Indole-based tryptamines are highly susceptible to rapid phase I oxidative clearance by MAOs and cytochrome P450 enzymes, which severely truncates their in vitro and in vivo half-lives and confounds pharmacological readouts [1]. Furthermore, indoles are prone to auto-oxidation under ambient conditions, leading to batch-to-batch reproducibility issues and requiring frequent repurification. Procuring the free base form of the indazole instead of the dihydrochloride salt also creates severe solubility bottlenecks in aqueous assay buffers, often necessitating high concentrations of DMSO that can induce cytotoxicity and skew assay results [2]. Therefore, exact procurement of the indazole dihydrochloride salt is essential for maintaining metabolic stability, structural integrity, and assay reliability.

Enhanced Resistance to MAO-Mediated Oxidative Clearance

Substituting the traditional indole core with an indazole scaffold fundamentally alters the metabolic fate of the molecule. In standard human liver microsome (HLM) and recombinant MAO assays, indazole-3-alkylamines exhibit significantly lower intrinsic clearance rates compared to their indole counterparts [1]. While alpha-ethyltryptamine (AET) is highly susceptible to monoamine oxidase degradation, the indazole bioisostere resists this primary metabolic pathway, ensuring sustained exposure in cell-based and in vivo models.

Evidence DimensionIn vitro hepatic half-life (t1/2)
Target Compound Data>120 minutes (Indazole core)
Comparator Or Baseline<30 minutes (1-(1H-indol-3-yl)butan-2-amine / AET)
Quantified Difference>4-fold increase in metabolic half-life
ConditionsHuman liver microsomes (HLM) / MAO-A enriched assays

Procuring the indazole bioisostere allows researchers to conduct long-term pharmacological assays without the confounding variable of rapid precursor degradation.

Superior Aqueous Solubility via Dihydrochloride Salt Formulation

The free base form of indazole-alkylamines typically suffers from poor aqueous solubility, necessitating high concentrations of DMSO or other organic solvents that can skew biological readouts. Procuring 1-(1H-indazol-3-yl)butan-2-amine as the dihydrochloride salt resolves this bottleneck, providing rapid and complete dissolution in standard physiological buffers at room temperature [1].

Evidence DimensionKinetic solubility in pH 7.4 buffer
Target Compound Data>50 mg/mL (Dihydrochloride salt)
Comparator Or Baseline<1 mg/mL (Free base form)
Quantified Difference>50-fold improvement in aqueous solubility
Conditions100 mM Phosphate-buffered saline (PBS), pH 7.4, 25°C

The dihydrochloride salt eliminates the need for co-solvents, ensuring reproducible dosing and preventing solvent-induced cytotoxicity in sensitive cellular assays.

Resistance to Auto-Oxidation and Benchtop Degradation

Indole-based building blocks, such as alpha-ethyltryptamine, are notoriously prone to auto-oxidation, often discoloring and degrading when exposed to ambient light and oxygen. The indazole core is inherently more electron-deficient, which significantly raises the oxidation potential and imparts robust chemical stability [1]. This structural modification translates to a longer shelf-life and greater reliability during multi-step synthetic workflows.

Evidence DimensionPurity retention under ambient conditions
Target Compound Data>98% purity retained after 6 months
Comparator Or Baseline~85-90% purity (Indole analog, prone to oxidative dimerization)
Quantified Difference~10% higher purity retention over 6 months
ConditionsAmbient light, room temperature, atmospheric oxygen exposure

High resistance to oxidation reduces the need for repeated repurification steps, saving time and material costs in synthetic chemistry pipelines.

Orthogonal Reactivity in Multi-Step Library Synthesis

As a primary amine building block, 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride offers distinct advantages in combinatorial chemistry. The indazole N1 nitrogen is less nucleophilic than the corresponding indole N1, allowing for more selective functionalization of the aliphatic amine without requiring extensive protecting group manipulations [1]. This regioselectivity streamlines the synthesis of complex pharmaceutical libraries.

Evidence DimensionRegioselectivity in primary amine acylation/alkylation
Target Compound Data>95% selective for aliphatic amine
Comparator Or Baseline~75-80% selectivity (Indole analog, higher N1 reactivity)
Quantified Difference~15-20% improvement in regioselective yield
ConditionsStandard acylation/reductive amination conditions without N1 protection

Improved regioselectivity eliminates the need for costly and time-consuming protection/deprotection steps, lowering the overall cost of goods in library generation.

Synthesis of Metabolically Stable 5-HT Receptor Ligands

Due to its profound resistance to MAO-mediated degradation, this compound is the preferred starting material for developing long-acting serotonin (5-HT) receptor agonists and antagonists [1]. It allows medicinal chemists to bypass the rapid clearance issues typically associated with tryptamine-derived neurotherapeutics, enabling more accurate in vivo efficacy models.

High-Throughput Screening (HTS) Library Generation

The superior aqueous solubility of the dihydrochloride salt makes it an ideal candidate for automated HTS workflows [2]. It can be directly dissolved in standard physiological buffers without the need for high DMSO concentrations, ensuring that synthesized libraries remain fully solvated and do not precipitate during biological assays.

Development of Oxidation-Resistant Kinase Inhibitors

The electron-deficient nature of the indazole core provides excellent resistance to auto-oxidation [3]. This makes the compound highly suitable for incorporation into the hinge-binding regions of kinase inhibitors, where long-term chemical stability and shelf-life are critical for both the active pharmaceutical ingredient (API) and the final formulated product.

Combinatorial Chemistry and Regioselective Functionalization

The reduced nucleophilicity of the indazole N1 nitrogen allows for highly regioselective reactions at the aliphatic amine side chain [4]. This orthogonal reactivity streamlines combinatorial chemistry campaigns by minimizing the need for complex protecting group strategies, thereby accelerating the discovery of novel bioactive scaffolds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

261.0799529 g/mol

Monoisotopic Mass

261.0799529 g/mol

Heavy Atom Count

16

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